1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-30-18-11-10-15(13-19(18)31-2)21-24-25-22(32-21)23-20(27)16-7-6-12-26(14-16)33(28,29)17-8-4-3-5-9-17/h3-5,8-11,13,16H,6-7,12,14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFXSYIIPIFKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and sulfonamide bonds:
-
Amide Hydrolysis :
The carboxamide group (-CONH-) hydrolyzes in concentrated HCl (6M) at 80–100°C for 6–8 hours, yielding piperidine-3-carboxylic acid and 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. -
Sulfonamide Hydrolysis :
The benzenesulfonyl group resists hydrolysis under mild conditions but cleaves in refluxing HBr (48%)/acetic acid (1:1) to produce piperidine and benzenesulfonic acid derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Amide hydrolysis | 6M HCl, 80–100°C, 6–8 hrs | Piperidine-3-carboxylic acid + 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
| Sulfonamide hydrolysis | HBr/AcOH (1:1), reflux | Piperidine derivatives + benzenesulfonic acid |
Substitution Reactions
The oxadiazole ring and sulfonamide nitrogen participate in nucleophilic substitutions:
-
Oxadiazole Ring Substitution :
The 1,3,4-oxadiazole undergoes nucleophilic attacks at the C-2 position. For example, treatment with ethylenediamine in ethanol at 60°C replaces the oxadiazole with a triazole moiety . -
Sulfonamide Nitrogen Alkylation :
The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives, enhancing lipophilicity.
Cyclization and Ring-Opening Reactions
The oxadiazole ring demonstrates reversible cyclization behavior:
-
Ring-Opening :
Under basic conditions (NaOH/EtOH), the oxadiazole ring opens to form a thiosemicarbazide intermediate, which can re-cyclize upon acid treatment . -
Formation of Hybrid Scaffolds :
Reaction with triethyl orthochloroacetate in anhydrous THF produces 2-(chloromethyl)-1,3,4-oxadiazole derivatives, enabling further functionalization .
Oxidation and Reduction Reactions
Selective redox transformations occur at specific sites:
-
Piperidine Ring Oxidation :
Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the piperidine ring to a N-oxide, altering its electronic properties. -
Oxadiazole Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diaminoethane derivative, modifying hydrogen-bonding capacity.
Biological Interactions and Reactivity
The compound’s sulfonamide and oxadiazole groups enable interactions with biological targets:
-
Carbonic Anhydrase Inhibition :
The benzenesulfonyl group binds to zinc in human carbonic anhydrase isoforms (hCA I, II, IX), with inhibitory constants (Kᵢ) in the nanomolar range . -
Enzyme Modulation :
The oxadiazole moiety disrupts ATP-binding pockets in kinases, as demonstrated in enzymatic assays against HCT-116 and MCF-7 cell lines .
| Biological Target | Interaction Mechanism | Activity (Kᵢ or IC₅₀) |
|---|---|---|
| hCA I | Zinc coordination via sulfonamide | Kᵢ = 7.9 nM |
| Tyrosine kinase | Oxadiazole-mediated ATP竞争性抑制 | IC₅₀ = 0.23 μM (HCT-116) |
Key Research Findings
-
Synthetic Flexibility : Multi-step protocols enable modular modifications, such as introducing fluorinated groups at the piperidine C-3 position to enhance blood-brain barrier permeability.
-
pH-Dependent Stability : The compound remains stable in neutral buffers but degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
-
Solubility Profile : Poor aqueous solubility (logP = 3.2) necessitates formulation with DMSO or cyclodextrins for in vitro assays .
This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial, anticancer, and enzyme-targeted therapeutics .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is being studied for its potential as a pharmacophore in drug design. The unique structural features of 1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide enable it to interact with specific biological targets, including enzymes and receptors. The benzenesulfonyl group is known to form strong interactions with protein active sites, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions may modulate the activity of target proteins, leading to various biological effects such as anti-inflammatory and anti-cancer activities.
Case Studies
Research has shown that derivatives of oxadiazole compounds exhibit anticonvulsant properties. In one study, novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were synthesized and screened for their anticonvulsant activity against a maximal electroshock seizure model in Wistar rats. The findings indicated that certain derivatives demonstrated significant potency without notable neurotoxicity .
Organic Synthesis
Intermediate Role
this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis pathways. For instance, the compound can be used to create sulfone derivatives through oxidation processes.
Material Science
Development of New Materials
The compound is also explored for its potential applications in material science. Its unique chemical structure may lead to the development of new materials with specific properties suitable for various applications. The combination of piperidine and oxadiazole rings could impart unique electronic or mechanical characteristics to materials developed from this compound.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
1-(4-chloro-benzenesulfonyl)-3,5-dimethyl-piperidine: This compound has a similar piperidine and benzenesulfonyl structure but lacks the oxadiazole ring.
1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine: This compound features a benzenesulfonyl group but has a different heterocyclic ring structure
The uniqueness of 1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide lies in its combination of the piperidine, oxadiazole, and benzenesulfonyl groups, which confer distinct chemical and biological properties.
Biological Activity
1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure
The compound features a complex structure that includes:
- A piperidine ring
- A benzenesulfonyl group
- An oxadiazole moiety containing a 3,4-dimethoxyphenyl substituent
This unique arrangement contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole compounds exhibit significant anticancer activity. For instance, the compound was evaluated against various cancer cell lines, including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cells.
Cell Viability Studies
In vitro assays have shown that the compound reduces cell viability in a dose-dependent manner. The following table summarizes the effects observed:
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| HT-29 | 10 | 45.2 |
| HT-29 | 50 | 60.0 |
| MDA-MB-231 | 10 | 50.0 |
| MDA-MB-231 | 50 | 62.7 |
These results indicate that the compound is particularly effective against the MDA-MB-231 cell line compared to HT-29 cells .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Apoptosis Induction : Flow cytometry assays indicated that treatment with the compound leads to significant apoptosis in cancer cells. The apoptotic pathway activation is associated with increased levels of p53 and caspase-3 cleavage, suggesting a classical intrinsic pathway of apoptosis .
- Inhibition of Growth Factors : The compound may inhibit key growth factors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are crucial for tumor growth and metastasis .
- DNA Interaction : Preliminary studies suggest that the compound interacts with DNA structures, potentially disrupting replication and transcription processes critical for cancer cell survival .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. Studies indicate that it possesses activity against various bacterial strains, particularly gram-positive bacteria. The following table summarizes antimicrobial activity:
| Microorganism | Activity Observed |
|---|---|
| Bacillus cereus | High |
| Bacillus thuringiensis | Moderate |
| Staphylococcus aureus | Low |
These findings highlight the dual potential of this compound as both an anticancer and antimicrobial agent .
Case Studies
A notable case study involved the synthesis and evaluation of oxadiazole derivatives similar to our compound. These derivatives were tested for their cytotoxic effects on cancer cell lines and showed varying degrees of efficacy. The study concluded that structural modifications could enhance biological activity further .
Q & A
Q. What are the critical steps in synthesizing 1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis involves two key stages:
- Oxadiazole ring formation : Cyclization of a hydrazide intermediate with 3,4-dimethoxybenzoic acid derivatives under reflux with a dehydrating agent (e.g., POCl₃ or PPA) .
- Piperidine coupling : The benzenesulfonyl-piperidine-3-carboxamide moiety is introduced via nucleophilic substitution or amide coupling. Optimize yields by controlling temperature (60–80°C) and using catalysts like DCC/DMAP .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : Confirm substitution patterns (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm and oxadiazole C=O at ~165 ppm) .
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity (>95%) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ ≈ 483 g/mol).
Q. How can preliminary pharmacological activity be evaluated in vitro?
- Anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages, using compounds like indomethacin as positive controls. Activity is reported as % inhibition (e.g., 62.5% at 10 μM for analogs with 3,4-dimethoxyphenyl groups) .
- Dose-response curves : Test concentrations from 1 nM to 100 μM to determine IC₅₀ values.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Substituent variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) groups to assess steric/electronic effects on activity .
- Bioisosteric replacements : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole and compare binding affinity via molecular docking .
Q. What strategies improve selectivity for target enzymes (e.g., kinases or proteases)?
- Molecular docking : Use AutoDock Vina to identify key interactions (e.g., hydrogen bonds with oxadiazole nitrogen). Optimize substituents to enhance binding to hydrophobic pockets .
- Selectivity profiling : Screen against panels of related enzymes (e.g., 50 kinase isoforms) to identify off-target effects .
Q. How can metabolic stability and pharmacokinetics be assessed in vivo?
Q. How should contradictory data (e.g., variable bioactivity across assays) be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
